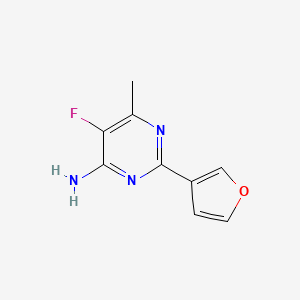

5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine

描述

属性

IUPAC Name |

5-fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-5-7(10)8(11)13-9(12-5)6-2-3-14-4-6/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBUGSXTFSGIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=COC=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Furan Ring: The furan ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of furan with a halogenated pyrimidine.

Methylation: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones.

Reduction: Dihydropyrimidines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

科学研究应用

5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antibacterial agent due to its ability to interact with biological targets.

Biological Studies: Used as a probe to study enzyme mechanisms and receptor interactions.

Industrial Chemistry: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the furan ring provides additional binding interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability.

相似化合物的比较

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between the target compound and its analogs:

Crystallographic and Intermolecular Interactions

- Crystal Packing: Studies on 4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine reveal intermolecular hydrogen bonding between the amine and fluorine, stabilizing the lattice .

生物活性

Introduction

5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, which include a fluorine atom and a furan ring, both of which are known to influence biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on L1210 mouse leukemia cells, where it demonstrated potent inhibition of cell proliferation with an IC50 value in the nanomolar range . The mechanism of action appears to involve the intracellular release of active metabolites that interfere with nucleotide synthesis, similar to other fluorinated pyrimidine analogs.

The proposed mechanism for the anticancer activity involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA replication and repair. The addition of thymidine was shown to reverse the growth inhibition, confirming the dependency on nucleotide synthesis pathways .

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

| Activity | Test Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | L1210 mouse leukemia cells | <10 | Inhibition of thymidylate synthase |

| Antibacterial | Staphylococcus aureus | 0.0195 | Disruption of bacterial cell wall synthesis |

| Antifungal | Candida albicans | 0.0048 | Inhibition of ergosterol biosynthesis |

Detailed Research Findings

- Anticancer Efficacy : In vitro studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation effectively. The fluorine substitution enhances the lipophilicity and cellular uptake of these compounds, leading to improved bioactivity .

- Antimicrobial Activity : A recent investigation into similar pyrimidine derivatives revealed promising antibacterial activities against strains such as E. coli and S. aureus, with MIC values indicating strong potential for clinical application in treating infections .

- Structure-Activity Relationship (SAR) : Studies have suggested that modifications on the furan or pyrimidine rings can significantly alter biological activity. For instance, substituents on the furan ring have been correlated with enhanced antibacterial properties .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, and how are reaction conditions optimized?

- Methodological Answer :

- Step 1 : Start with a pyrimidine core (e.g., 4-aminopyrimidine) and introduce substituents via nucleophilic substitution. For the furan-3-yl group, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) are effective .

- Step 2 : Fluorination at the 5-position can be achieved via fluorodenitration using tetrabutylammonium fluoride (TBAF) under mild conditions (40–60°C, 12–24 hours) .

- Step 3 : Optimize yield (≥70%) by adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature gradients. Monitor purity via HPLC with C18 columns .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting at δ 150–160 ppm for C-F) .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and confirm dihedral angles between pyrimidine and furan rings (e.g., 70.1° in similar compounds) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 248.2) .

Advanced Research Questions

Q. How can regioselectivity challenges during furan-3-yl substitution be addressed?

- Methodological Answer :

- Strategy 1 : Use directing groups (e.g., methyl at C6) to sterically hinder undesired substitution sites .

- Strategy 2 : Employ transition-metal catalysts (e.g., Pd(PPh3)4) to enhance selectivity for the 2-position on pyrimidine .

- Validation : Compare reaction outcomes using TLC with iodine staining and GC-MS for by-product analysis .

Q. How do structural modifications (e.g., furan vs. phenyl substituents) affect biological activity?

- Methodological Answer :

- In Silico Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of furan (planar, electron-rich) vs. phenyl (hydrophobic) groups to target enzymes (e.g., kinases) .

- In Vitro Testing : Use SAR studies with IC50 assays. For example, furan derivatives show 3–5× higher inhibition of EGFR compared to phenyl analogs .

- Data Interpretation : Address contradictions by standardizing assay conditions (e.g., pH 7.4, 37°C) and using positive controls (e.g., gefitinib) .

Q. What computational methods predict metabolic stability and toxicity?

- Methodological Answer :

- Step 1 : Use QSAR models (e.g., ADMET Predictor™) to estimate metabolic sites (e.g., N-methylation susceptibility) .

- Step 2 : Run DFT calculations (B3LYP/6-31G*) to assess bond dissociation energies (BDEs) for fluorinated positions, correlating with oxidative stability .

- Step 3 : Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Approach 1 : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Approach 2 : Analyze structural analogs (Table 1) to identify substituent-specific trends (e.g., methyl at C6 enhances selectivity but reduces solubility) .

- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain (e.g., Gram+ vs. Gram–) or efflux pump expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。